N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-14(2)23-17-7-5-16(6-8-17)19(22)20-11-9-15(10-12-21)18-4-3-13-24-18/h3-8,13-15,21H,9-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZZDKOFTVMIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the introduction of the hydroxy group and the pentyl chain. The final step involves the coupling of the thiophene derivative with 4-isopropoxybenzoyl chloride under controlled conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the thiophene ring or the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the benzamide core.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-isopropoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide ()
- Structural Features :
- Comparison :
- The target compound lacks morpholine but includes a hydroxylated pentyl chain, enhancing hydrophilicity.
- Both share a benzamide-thiophene scaffold, but substituent differences (isopropoxy vs. morpholine) alter solubility and intermolecular interactions.
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
- Structural Features :
- Both exhibit strong carbonyl absorption (C=O at ~1660–1682 cm⁻¹ in hydrazinecarbothioamides), but the target’s benzamide C=O stretch is expected at ~1680 cm⁻¹ .
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones ()
- Structural Features: Quinolone-thiophene hybrids with bromo or methylthio substituents. Demonstrated antibacterial activity via structural mimicry of DNA gyrase inhibitors .
- Comparison: The target compound lacks the quinolone moiety, limiting direct antibacterial action. However, the thiophene group may contribute to similar target binding (e.g., kinase inhibition) .
Spectroscopic and Crystallographic Data
Pharmacological Activity
- Antiproliferative Activity () : Thiophene-cyclopenta[b]triazine derivatives inhibit tyrosine kinase receptors (IC₅₀: 0.8–2.1 µM for MCF7 cells) .
- Antibacterial Activity (): Quinolone-thiophene hybrids show MIC values of 0.5–4 µg/mL against S. aureus .
- Target Compound: No activity data provided in evidence. Hypothetically, the isopropoxy group may enhance membrane permeability, while the thiophene could modulate kinase interactions.
Biological Activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-isopropoxybenzamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's IUPAC name is N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-propan-2-yloxybenzamide. Its molecular formula is C19H25NO3S, with a molecular weight of approximately 347.47 g/mol. The structure includes a benzamide core, a hydroxy group, and a thiophenyl-pentyl side chain, which contribute to its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-propan-2-yloxybenzamide |
| Molecular Formula | C19H25NO3S |
| Molecular Weight | 347.47 g/mol |
| InChI Key | DXAKZYFJYBWIJY-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophenyl-Pentyl Chain : Starting from thiophene, bromination leads to 3-bromothiophene, which undergoes a Grignard reaction with pentyl magnesium bromide to yield 3-(pentyl)thiophene. Hydroxylation follows to introduce the hydroxy group.
- Formation of the Benzamide Core : The benzamide core is synthesized by reacting 4-isopropoxybenzoic acid with thionyl chloride to form 4-isopropoxybenzoyl chloride, which is then reacted with the amine derivative of the thiophenyl-pentyl chain.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxy group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity. The compound's mechanism likely involves modulation of signaling pathways relevant to various physiological processes.
Anticancer Properties
Recent studies have indicated that this compound exhibits potential anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves apoptosis induction through caspase activation and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This effect may be mediated through inhibition of NF-kB signaling pathways, which are crucial for inflammatory responses.
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal cell death and improved cognitive function. The underlying mechanism may involve antioxidant activity and modulation of neuroinflammatory responses.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines.
- Animal Models : In a rodent model of inflammation, administration of the compound at doses of 10 mg/kg significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-isopropoxybenzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves:
- Thiophenyl-pentyl chain formation : Bromination of thiophene followed by Grignard reactions (e.g., with pentyl magnesium bromide) to introduce the alkyl chain. Hydroxylation is achieved via epoxidation and acid-catalyzed ring opening .
- Benzamide core assembly : Activation of 4-isopropoxybenzoic acid using thionyl chloride to form the acyl chloride, followed by coupling with the amine derivative of the thiophenyl-pentyl chain under Schotten-Baumann conditions .
- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor intermediates via TLC or LC-MS. Adjust solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) to control reaction kinetics .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer :
- Analytical techniques :
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of thiophene substitution and hydroxyl group placement .
- LC-MS for purity assessment and detection of byproducts (e.g., incomplete coupling or oxidation intermediates) .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the pentyl chain .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antioxidant activity : DPPH/ABTS radical scavenging assays with IC₅₀ determination .
- Anti-inflammatory potential : Lipopolysaccharide (LPS)-induced TNF-α/IL-6 suppression in RAW 264.7 macrophages, with dose-response profiling .
- Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC/MBC calculations .
Advanced Research Questions
Q. How do structural modifications (e.g., isopropoxy vs. methoxy groups) impact receptor binding affinity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies :
- Systematic substitution : Synthesize analogs with methoxy, ethoxy, or butoxy groups and compare binding to targets (e.g., GPCRs or kinases) via SPR or ITC .
- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to assess steric/electronic effects of alkoxy groups on ligand-receptor interactions .
- Data interpretation : Correlate IC₅₀ shifts with substituent bulkiness/logP values to identify optimal pharmacophores .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Assay standardization :
- Use identical cell lines (e.g., ATCC-validated HepG2 for cytotoxicity) and control compounds .
- Validate enzyme sources (e.g., recombinant vs. tissue-extracted COX-2) to minimize variability .
- Impurity profiling : Quantify trace byproducts (e.g., oxidized thiophene derivatives) via HPLC and correlate with bioactivity outliers .
Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be evaluated preclinically?
- Methodological Answer :
- In vitro ADME :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
- In silico prediction : Apply QSAR models (e.g., SwissADME) to estimate logD, plasma protein binding, and BBB permeability .
Q. What mechanistic studies elucidate its interaction with enzymes like cyclooxygenase-2 (COX-2)?
- Methodological Answer :
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate (arachidonic acid) and inhibitor concentrations to determine inhibition modality (competitive vs. noncompetitive) .
- Mutagenesis studies : Engineer COX-2 mutants (e.g., Arg120Ala) to identify critical binding residues via surface plasmon resonance (SPR) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. allosteric modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
